molecular formula C12H11BrO2 B15145956 2-Cyclohexen-1-one, 2-bromo-3-hydroxy-5-phenyl-

2-Cyclohexen-1-one, 2-bromo-3-hydroxy-5-phenyl-

Cat. No.: B15145956
M. Wt: 267.12 g/mol
InChI Key: VVNFVIFXTSICIM-UHFFFAOYSA-N
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Description

2-Cyclohexen-1-one, 2-bromo-3-hydroxy-5-phenyl- is an organic compound with the molecular formula C12H11BrO2. This compound is characterized by a cyclohexenone ring substituted with a bromine atom, a hydroxyl group, and a phenyl group. It is a versatile intermediate in organic synthesis, often used in the preparation of various pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexen-1-one, 2-bromo-3-hydroxy-5-phenyl- typically involves the bromination of 2-Cyclohexen-1-one followed by the introduction of a hydroxyl group and a phenyl group. One common method involves the use of bromine in an organic solvent such as dichloromethane, followed by a hydroxylation reaction using a suitable oxidizing agent like hydrogen peroxide. The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzene and an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Catalysts and solvents are often recycled to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexen-1-one, 2-bromo-3-hydroxy-5-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products Formed

Scientific Research Applications

2-Cyclohexen-1-one, 2-bromo-3-hydroxy-5-phenyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclohex

Properties

Molecular Formula

C12H11BrO2

Molecular Weight

267.12 g/mol

IUPAC Name

2-bromo-3-hydroxy-5-phenylcyclohex-2-en-1-one

InChI

InChI=1S/C12H11BrO2/c13-12-10(14)6-9(7-11(12)15)8-4-2-1-3-5-8/h1-5,9,14H,6-7H2

InChI Key

VVNFVIFXTSICIM-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C(=C1O)Br)C2=CC=CC=C2

Origin of Product

United States

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